molecular formula C14H11Cl2KNO2 B000629 Diclofenac potassium CAS No. 15307-81-0

Diclofenac potassium

Katalognummer: B000629
CAS-Nummer: 15307-81-0
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: NNXQGCHUKGEXEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: Diclofenac potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pain Management

Diclofenac potassium has been effectively utilized for managing acute and chronic pain. A review highlighted its efficacy in treating:

  • Migraine and tension headaches: Clinical trials have shown that this compound sachets are more effective than traditional tablets in providing pain relief during migraine attacks .
  • Postoperative dental pain: Studies indicate that a single dose of this compound significantly reduces pain following dental surgeries compared to placebo .

Musculoskeletal Disorders

In the management of osteoarthritis and rheumatoid arthritis, this compound is frequently prescribed due to its rapid onset of action. Research indicates:

  • Effectiveness in osteoarthritis: Both immediate-release (IR) and controlled-release (CR) formulations have demonstrated significant pain relief in patients with knee osteoarthritis .
  • Improvement in physical function: Patients report enhanced mobility and reduced stiffness when treated with this compound .

Gynecological Applications

This compound is also used for managing menstrual-related pain:

  • Dysmenorrhea: Studies show that it effectively alleviates primary dysmenorrhea, improving quality of life during menstruation .

Pharmacokinetics and Formulations

The pharmacokinetics of this compound reveal its rapid absorption and peak plasma concentration within 1-2 hours post-administration. Various formulations have been developed to enhance its efficacy:

Formulation Type Description Key Findings
Fast-Dissolving TabletsDesigned for quick absorptionShowed improved bioavailability compared to standard tablets
Controlled Release TabletsExtended drug release over timeAchieved 68% drug release within 24 hours, improving patient compliance
Oral SolutionsRapid onset of actionEffective for acute pain management in migraine patients

Case Studies and Clinical Trials

Numerous clinical trials have validated the applications of this compound:

  • A randomized controlled trial demonstrated that this compound provided superior pain relief compared to acetaminophen in postoperative dental patients .
  • Another study indicated that patients using this compound for migraine reported a significant reduction in headache intensity and duration compared to placebo groups .

Safety Profile and Drug Interactions

While generally well-tolerated, this compound may cause gastrointestinal side effects. It is essential to consider potential drug interactions with medications such as:

  • Aspirin
  • Lithium
  • Methotrexate

Monitoring is advised when co-administering these drugs due to increased risks of adverse effects .

Vergleich Mit ähnlichen Verbindungen

Diclofenac potassium stands out due to its rapid onset of action and effectiveness in managing acute pain, making it a valuable option in the NSAID category .

Biologische Aktivität

Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is particularly known for its rapid onset of action compared to its sodium counterpart, making it a preferred choice in acute pain management. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential adverse effects based on diverse research findings.

Pharmacodynamics

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to decreased synthesis of prostaglandins that mediate inflammation and pain. Additionally, diclofenac has been shown to possess COX-independent mechanisms that contribute to its analgesic effects. These include:

  • Inhibition of phospholipase A2 : Reduces the availability of arachidonic acid for prostaglandin synthesis.
  • Modulation of neurotransmitter release : Diclofenac may inhibit the release of substance P and alter interleukin-6 production, contributing to its anti-inflammatory effects.
  • Effects on ion channels : It can block acid-sensing ion channels, which play a role in nociception.

Analgesic Effects

Numerous studies have demonstrated the efficacy of this compound in various pain conditions. A systematic review compared the efficacy of this compound with placebo and other analgesics:

  • Postoperative Pain : A Cochrane review indicated that a single dose of 50 mg this compound provided more effective relief from moderate to severe postoperative pain compared to placebo, with a number needed to treat (NNT) of approximately 2 . The analgesic effect was significant within 30 minutes post-administration .
  • Dysmenorrhea : In clinical trials assessing dysmenorrhea, this compound showed superior efficacy compared to placebo and was comparable to other NSAIDs like naproxen .
  • Migraine : A randomized controlled trial found that 50 mg sachets of this compound were significantly more effective than tablets and placebo in treating migraine attacks, with a rapid onset of action (15 minutes for sachets versus 60 minutes for tablets) .

Comparison with Other Analgesics

This compound has been compared with other common analgesics:

DrugDose (mg)Efficacy vs. PlaceboNNT (to achieve 50% pain relief)
This compound50Significant2
Aspirin650Less effective~7

This table illustrates that this compound is more effective than aspirin in achieving significant pain relief within similar time frames.

Safety Profile

The safety profile of this compound is generally favorable. Adverse effects are typically mild and transient. Common side effects include gastrointestinal disturbances, dizziness, and headache. Serious adverse effects are rare but can include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .

Case Studies

  • Postoperative Pain Management : A study involving patients post-episiotomy demonstrated that this compound (50 mg) provided superior analgesia compared to placebo and aspirin over an 8-hour observation period . The onset of action was significantly faster than aspirin.
  • Cancer Pain Management : Emerging evidence suggests potential anticancer properties of diclofenac due to its ability to inhibit tumor cell growth through both COX-dependent and independent pathways. Studies indicate that it may serve as an adjunctive treatment in oncology settings .

Eigenschaften

CAS-Nummer

15307-81-0

Molekularformel

C14H11Cl2KNO2

Molekulargewicht

335.2 g/mol

IUPAC-Name

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

InChI-Schlüssel

NNXQGCHUKGEXEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]

Isomerische SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K]

Key on ui other cas no.

15307-81-0

Piktogramme

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Verwandte CAS-Nummern

15307-86-5 (Parent)

Synonyme

Dichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diclofenac potassium
Reactant of Route 2
Reactant of Route 2
Diclofenac potassium
Reactant of Route 3
Diclofenac potassium
Reactant of Route 4
Reactant of Route 4
Diclofenac potassium
Reactant of Route 5
Reactant of Route 5
Diclofenac potassium
Reactant of Route 6
Reactant of Route 6
Diclofenac potassium
Customer
Q & A

Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?

A1: this compound primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, this compound effectively reduces the production of prostaglandins, thereby alleviating these symptoms.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify this compound in various matrices. [, , , , , , , , ]

Q4: How does the stability of this compound vary under different storage conditions?

A4: Studies have assessed the stability of this compound formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.

Q5: What formulation strategies have been explored to enhance the bioavailability of this compound?

A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of this compound.

Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of this compound?

A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []

Q7: How does the pharmacokinetic profile of this compound differ between various formulations?

A7: Studies comparing the pharmacokinetics of this compound liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.

Q8: What is the clinical significance of the rapid absorption of certain this compound formulations?

A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]

Q9: What animal models are commonly used to evaluate the analgesic efficacy of this compound?

A9: The hot plate method in rats is frequently employed to assess the analgesic properties of this compound formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.

Q10: How does the efficacy of this compound compare to other NSAIDs in clinical trials for specific indications?

A10: Several clinical trials have compared the efficacy of this compound to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.

Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with this compound?

A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []

Q12: How are analytical methods for this compound validated to ensure accuracy and reliability?

A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify this compound in various matrices. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.